4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol
Description
Properties
Molecular Formula |
C6H10FNO |
|---|---|
Molecular Weight |
131.15 g/mol |
IUPAC Name |
4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol |
InChI |
InChI=1S/C6H10FNO/c7-6-1-2-8(4-6)3-5(6)9/h5,9H,1-4H2 |
InChI Key |
BASJZYVKEZGKFO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2CC(C1(C2)F)O |
Origin of Product |
United States |
Scientific Research Applications
Potential Applications
4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol has several potential applications, especially in pharmaceutical development due to its biological activity. Studies have investigated its interactions with biological targets, which highlights its role in medicinal chemistry.
Chemical Transformations
4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol can undergo various chemical transformations. The synthesis of this compound typically involves several key steps.
Structural Similarity
Several compounds share structural similarities with 4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol. The uniqueness of 4-fluoro-1-azabicyclo[2.2.1]heptan-3-ol lies in its specific bicyclic structure combined with both a hydroxyl group and a fluorine atom, which significantly influences its reactivity and biological activity compared to other similar compounds.
Structural Analogues of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol
| Compound Name | Structure Type | Notable Properties |
|---|---|---|
| 1-Azabicyclo[2.2.1]heptan-3-one | Bicyclic ketone | Exhibits different reactivity patterns compared to alcohols |
| 2-Azabicyclo[3.3.1]nonane | Larger bicyclic system | Potentially different biological activities due to structural differences |
| 4-Methyl-1-piperidinylmethanol | Piperidine derivative | Similarities in nitrogen-containing frameworks but different functional groups |
| 4-Fluoro-N-methylpyrrolidine | Pyrrolidine derivative | Shares fluorine substitution but differs in ring size and nitrogen placement |
Comparison with Similar Compounds
The following analysis compares 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol with structurally analogous bicyclic compounds, focusing on substituent effects, pharmacological activity, and physicochemical properties.
Structural Analogues in the Azabicycloheptane Family
Table 1: Key Structural Analogues and Their Properties
Key Observations :
- Fluorine vs. Acetate/Oxadiazole : The 4-fluoro substituent in the target compound likely improves metabolic stability compared to the hydrolyzable acetate ester. However, oxadiazole derivatives exhibit higher muscarinic receptor potency due to their ability to mimic carboxylate interactions .
- Nitrogen Position : 1-Aza derivatives (e.g., target compound) show greater M1/M3 receptor subtype selectivity than 2-aza analogues, as the nitrogen’s placement optimizes ionic bonding with receptor residues .
- Trifluoromethyl vs. Fluorine : The CF3 group in 5-(trifluoromethyl)-2-azabicycloheptan-5-ol increases lipophilicity (logP ↑) but reduces aqueous solubility, whereas fluorine balances polarity and steric effects .
Carbocyclic and Non-Fluorinated Analogues
Table 2: Comparison with Carbocyclic and Terpenoid Derivatives
Key Observations :
- The absence of a nitrogen atom in norbornane oxadiazole (40) abolishes muscarinic activity, confirming the critical role of the 1-aza nitrogen’s positive charge in receptor interactions .
- Borneol, a natural terpenoid, shares the bicyclic framework but lacks pharmacological specificity due to its flexible structure and absence of nitrogen .
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Comparison
| Compound Name | logP | Solubility (mg/mL) | Metabolic Stability | Synthesis Complexity |
|---|---|---|---|---|
| 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol | 0.9 | 12.5 (pH 7.4) | High (C-F bond) | Moderate (fluorination step) |
| 1-Azabicyclo[2.2.1]heptan-3-ol acetate | 1.8 | 3.2 | Low (ester hydrolysis) | Low |
| 5-(Trifluoromethyl)-2-azabicyclo[2.2.1]heptan-5-ol | 2.4 | 1.8 | Moderate | High (CF3 introduction) |
Key Observations :
- The 4-fluoro substituent improves metabolic stability relative to acetate derivatives, which are prone to esterase-mediated hydrolysis.
- Fluorination introduces moderate synthesis complexity compared to trifluoromethylation, which requires specialized reagents .
Q & A
Q. What are the recommended synthetic routes for 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol, and how can reaction conditions be optimized to improve yield?
- Methodological Answer : The compound’s bicyclic structure suggests cyclization strategies as a primary synthetic route. For example, intramolecular Schmidt reactions (using azides and ketones) or ring-closing metathesis could be adapted. Optimize reaction parameters (temperature, solvent polarity, catalyst loading) using design-of-experiment (DoE) approaches. Monitor intermediates via HPLC or LC-MS to identify bottlenecks. Evidence from analogous bicyclic systems highlights the importance of steric and electronic effects in controlling regioselectivity .
Q. Which analytical techniques are critical for confirming the structural integrity of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol?
- Methodological Answer : Combine /-NMR to verify the bicyclic framework and fluorine substituent position. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy. For stereochemical confirmation, compare experimental -NMR coupling constants with computational models (e.g., DFT-based simulations). X-ray crystallography remains the gold standard for absolute configuration determination, as demonstrated in similar azabicyclic systems .
Advanced Research Questions
Q. How can stereochemical conflicts in the synthesis of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol be resolved?
- Methodological Answer : Stereochemical discrepancies often arise during cyclization or fluorination steps. Use chiral chromatography (e.g., HPLC with polysaccharide columns) to separate enantiomers. Validate configurations via circular dichroism (CD) spectroscopy or X-ray crystallography of derivatives (e.g., dithiane adducts). Cross-reference data with computational predictions (e.g., molecular docking or density functional theory) to resolve ambiguities .
Q. What strategies mitigate contradictions in reaction pathway data for fluorinated azabicyclic compounds?
- Methodological Answer : Conflicting data (e.g., unexpected byproducts or regioselectivity) require multi-technique validation. Use -NMR to track fluorine incorporation dynamics. Perform kinetic isotope effect (KIE) studies to distinguish between competing mechanisms. Cross-validate hypotheses using isotopic labeling (e.g., ) or in situ FTIR to monitor intermediate stability .
Q. How can computational modeling predict the metabolic stability of 4-Fluoro-1-azabicyclo[2.2.1]heptan-3-ol in biological systems?
- Methodological Answer : Employ molecular dynamics (MD) simulations to assess interactions with cytochrome P450 enzymes. Calculate binding free energies using MM-PBSA/GBSA methods. Validate predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH). Compare degradation profiles via LC-MS/MS to identify vulnerable sites (e.g., hydroxyl or fluorine groups) .
Q. What experimental approaches identify degradation products under varying pH and temperature conditions?
- Methodological Answer : Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, thermal exposure). Use LC-HRMS with fragmentation patterns (MS/MS) to characterize degradants. Isotopic labeling (e.g., ) helps trace proton exchange in aqueous conditions. Stability-indicating assays (e.g., UPLC with photodiode array detection) quantify degradation kinetics. Cross-reference with computational degradation pathway predictions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
